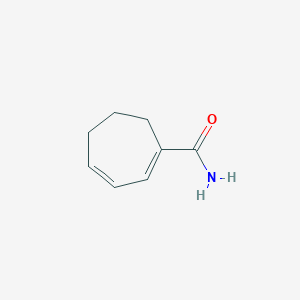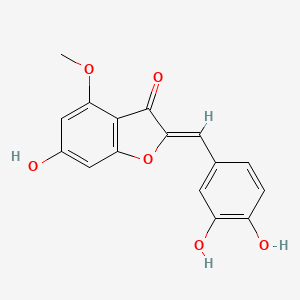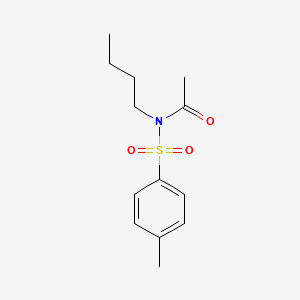
Acetamide, N-butyl-N-(p-tolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-butyl-N-(p-tolyl)- is an organic compound belonging to the class of amides. It is characterized by the presence of an acetamide group attached to a butyl and a p-tolyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-butyl-N-(p-tolyl)- typically involves the reaction of p-toluidine with acetic acid in the presence of a catalyst such as benzophenone. The reaction is carried out under vigorous stirring at elevated temperatures (around 80°C) for several hours . Another method involves the use of acyl chlorides or anhydrides to react with amines, forming the desired amide .
Industrial Production Methods
Industrial production of Acetamide, N-butyl-N-(p-tolyl)- may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalysts can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-butyl-N-(p-tolyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides depending on the reagents used.
Applications De Recherche Scientifique
Acetamide, N-butyl-N-(p-tolyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including neuroprotective effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Acetamide, N-butyl-N-(p-tolyl)- involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-butyl amides: These compounds have similar structures but with a tert-butyl group instead of a butyl group.
N-Butylacetamide: A simpler analogue with only a butyl group attached to the acetamide.
N-(p-Tolyl)acetamide: Similar but lacks the butyl group, having only the p-tolyl group attached.
Uniqueness
Acetamide, N-butyl-N-(p-tolyl)- is unique due to the presence of both butyl and p-tolyl groups, which can influence its chemical reactivity and biological activity. This dual substitution can provide distinct properties compared to its simpler analogues.
Propriétés
Numéro CAS |
71173-14-3 |
|---|---|
Formule moléculaire |
C13H19NO3S |
Poids moléculaire |
269.36 g/mol |
Nom IUPAC |
N-butyl-N-(4-methylphenyl)sulfonylacetamide |
InChI |
InChI=1S/C13H19NO3S/c1-4-5-10-14(12(3)15)18(16,17)13-8-6-11(2)7-9-13/h6-9H,4-5,10H2,1-3H3 |
Clé InChI |
GIVRXFUIQHEBRN-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C(=O)C)S(=O)(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


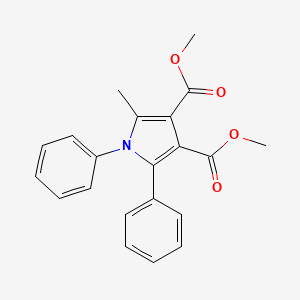
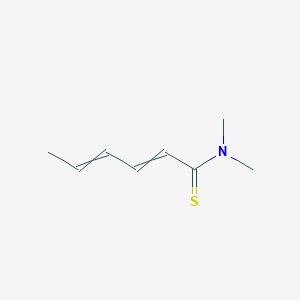
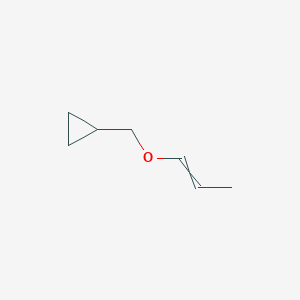
![Propanol, 3-[[(1,4-benzodioxan-2-yl)methyl]amino]-](/img/structure/B13797611.png)
![trans-1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydrothiophen-3-ol dihydrochloride](/img/structure/B13797612.png)
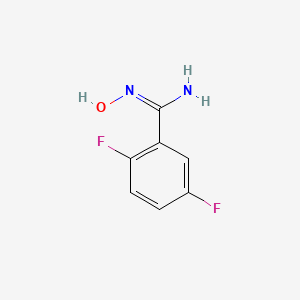

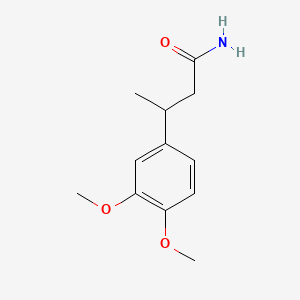
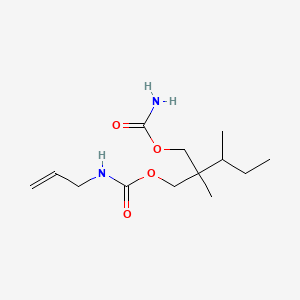
![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-methyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13797636.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methoxyphenyl)-](/img/structure/B13797640.png)
![1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI)](/img/structure/B13797645.png)
